
(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride
Overview
Description
(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O4 and its molecular weight is 266.722. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is a useful intermediate for the large scale synthesis of nε-alloc-lysine and nε-alloc-nα-fmoc-lysine . These compounds are used in peptide synthesis, suggesting that 6-N-Alloc-L-lysine may interact with proteins or enzymes involved in these processes .
Mode of Action
It’s known that the alloc group (allyloxycarbonyl) is a common protecting group used in organic synthesis, particularly in peptide synthesis . It protects the amino group during the synthesis process and can be selectively removed under certain conditions . This suggests that 6-N-Alloc-L-lysine may interact with its targets by temporarily blocking certain reactions, allowing for controlled synthesis processes.
Biochemical Pathways
For instance, lysine, the core structure of 6-N-Alloc-L-lysine, is known to play a crucial role in various biological functions, including protein synthesis, energy metabolism, and immune response . It’s also involved in the biosynthesis of several important compounds, such as carnitine, collagen, and elastin .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that it may require a suitable solvent for administration and absorption
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-N-Alloc-L-lysine are largely related to its role as an intermediate in the synthesis of other compounds . The reactions involving 6-N-Alloc-L-lysine typically involve the use of isocyanate intermediates, which are generated in situ . These intermediates then react with Grignard reagents to produce the corresponding amides .
Cellular Effects
For instance, lysine acetylation influences several fundamental cellular pathways, including cell survival and apoptosis, cellular differentiation, and metabolism .
Molecular Mechanism
The molecular mechanism of 6-N-Alloc-L-lysine primarily involves its role in the synthesis of other compounds. The compound participates in reactions that generate isocyanate intermediates, which subsequently react with Grignard reagents to produce amides .
Metabolic Pathways
6-N-Alloc-L-lysine is involved in the metabolic pathways related to the synthesis of Nε-Alloc-lysine and Nε-Alloc-Nα-Fmoc-lysine
Transport and Distribution
Given its role as an intermediate in synthesis reactions, it’s likely that it interacts with various enzymes and other biomolecules during these processes .
Subcellular Localization
As an intermediate in synthesis reactions, it’s likely that it’s found in the areas of the cell where these reactions take place .
Biological Activity
(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride (CAS Number: 147529-99-5) is a synthetic derivative of 6-aminohexanoic acid, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, featuring an allyloxycarbonyl group that may enhance its pharmacological properties. This article discusses the biological activity of this compound, focusing on its antifibrinolytic properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H19ClN2O4
- Molecular Weight : 248.73 g/mol
- Solubility : Soluble in water, with a purity of over 98% .
Antifibrinolytic Activity
This compound exhibits significant antifibrinolytic activity, which is critical in preventing excessive bleeding during surgical procedures and in treating conditions associated with fibrinolysis.
Comparison of Antifibrinolytic Activity
Compound | IC50 (mM) |
---|---|
EACA | 0.2 |
H-EACA-NLeu-OH | <0.02 |
HCl × H-EACA-Leu-OH | 0.08 |
HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 |
Research indicates that derivatives of 6-aminohexanoic acid, including this compound, have shown enhanced inhibitory effects on plasmin activity compared to their parent compound . The modification with an allyloxycarbonyl group appears to improve the compound's binding affinity to the active site of plasmin, leading to increased antifibrinolytic potency.
Cytotoxicity Studies
In addition to its antifibrinolytic properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that certain derivatives exhibit cytotoxicity against MCF-7 breast cancer cells and fibroblast cell lines at higher concentrations.
Cytotoxicity Results
Compound | Cell Line | Concentration (mM) | Effect |
---|---|---|---|
H-EACA-Leu-OH | MCF-7 | High | Cytotoxic |
H-EACA-Nle-OH | Fibroblast | High | Cytotoxic |
These findings indicate that the structural modifications of the base compound may influence its ability to induce cell death in cancerous cells, warranting further investigation into its mechanism of action and potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves the inhibition of plasminogen activation and subsequent fibrinolysis. This is achieved through competitive inhibition at the active site of plasmin, a serine protease responsible for breaking down fibrin in blood clots.
Case Studies and Research Findings
- Antifibrinolytic Applications : Clinical studies have demonstrated that compounds similar to this compound effectively reduce blood loss during surgical procedures, highlighting their utility in medical settings.
- Cytotoxic Potential : A study focusing on the anticancer properties of amino acid derivatives found that modifications leading to increased hydrophobicity enhanced cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .
- Inhibition of Topoisomerase II : Research has indicated that certain derivatives can inhibit topoisomerase II activity, a critical enzyme involved in DNA replication and repair, thereby providing a potential mechanism for their anticancer activity .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and purification methods for (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride?
The synthesis involves coupling an allyloxycarbonyl group to the ε-amino group of lysine derivatives, followed by acid hydrolysis to form the hydrochloride salt. A typical protocol includes:
- Protection : Use of Fmoc or benzyloxycarbonyl (Cbz) groups to protect the α-amino group during coupling.
- Coupling : Reaction with allyl chloroformate in anhydrous conditions (e.g., THF, DMF) under nitrogen.
- Deprotection : Acidic hydrolysis (6N HCl, reflux) to remove protecting groups and form the hydrochloride salt . Purification is achieved via recrystallization (ethanol/water mixtures) or reverse-phase HPLC to ≥95% purity.
Q. How does the allyloxycarbonyl group function in peptide synthesis?
The allyloxycarbonyl group serves as a temporary protecting group for amines, enabling selective deprotection under mild acidic or catalytic conditions (e.g., Pd(0)). This allows sequential peptide elongation without disrupting other functional groups. For example, thiol-ene reactions under continuous flow can enhance coupling efficiency and reduce side products .
Advanced Research Questions
Q. What advanced analytical techniques validate the structure and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm the stereochemistry (e.g., (S)-configuration) and presence of allyloxycarbonyl moieties. Key signals include allyl protons (δ 5.8–6.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C10H18N2O4·HCl: 278.09) .
- HPLC : Purity assessment using C18 columns with UV detection (220 nm).
Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis using this compound?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, NMP) improve solubility and reaction kinetics.
- Catalysts : HOBt/DIC or HATU enhance coupling efficiency by reducing racemization.
- Temperature Control : Reactions at 0–4°C minimize side reactions . Yield improvements (from 70% to >90%) have been reported using these methods.
Q. How should contradictory findings in biological activity studies be addressed?
Discrepancies (e.g., oxidative stress protection in muscle cells vs. no effect in hepatic models) may stem from:
- Dosage Variability : Standardized dosing (e.g., 10–100 µM in vitro) is critical.
- Model Systems : Validate findings across cell lines (C2C12 myotubes, HepG2) and animal models (rats vs. mice).
- Analytical Consistency : Use uniform assays (e.g., ROS detection via DCFH-DA) .
Q. Methodological Guidance Tables
Table 1: Comparative Synthesis Protocols
Parameter | Method A (Batch) | Method B (Flow) |
---|---|---|
Solvent | THF | DMF/Water (9:1) |
Catalyst | None | Hoveyda-Grubbs II |
Reaction Time | 2 hours (reflux) | 30 minutes (37°C) |
Yield | 75% | 92% |
Table 2: Biological Activity Assays
Assay Type | Protocol | Key Findings |
---|---|---|
Oxidative Stress | H2O2-induced C2C12 cells + DCFH-DA | 40% ROS reduction at 50 µM |
Metabolic Activity | O2 consumption in rat mitochondria | 25% increase in ATP production |
Properties
IUPAC Name |
(2S)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQCNVUALLMGRI-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674204 | |
Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147529-99-5 | |
Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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